tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate

TAAR1 agonist chiral morpholine CNS drug discovery

tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate (CAS 1260220-42-5) is a chiral morpholine derivative bearing a Boc-protected secondary amine and a para-aminophenyl substituent at the 2-position with defined (R)-absolute configuration. It belongs to a privileged class of 2-aryl morpholines that serve as key synthetic intermediates for trace amine-associated receptor 1 (TAAR1) agonists, a target family implicated in schizophrenia, depression, and other CNS disorders.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B8147046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
InChIKeyRYLFTAZSKDUPAA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate: Chiral Morpholine Building Block for CNS-Targeted Drug Discovery


tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate (CAS 1260220-42-5) is a chiral morpholine derivative bearing a Boc-protected secondary amine and a para-aminophenyl substituent at the 2-position with defined (R)-absolute configuration [1]. It belongs to a privileged class of 2-aryl morpholines that serve as key synthetic intermediates for trace amine-associated receptor 1 (TAAR1) agonists, a target family implicated in schizophrenia, depression, and other CNS disorders [2]. The compound exists as a white crystalline powder with limited aqueous solubility but good solubility in methanol and ethyl acetate, and melts at 110–115 °C . Its (S)-enantiomer counterpart (CAS 1260220-43-6) is the direct precursor to the clinical-stage TAAR1 partial agonist ralmitaront (RO6889450), while the racemic mixture is catalogued under CAS 1002726-96-6 [3].

Why tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate Cannot Be Replaced by Its Racemate or (S)-Enantiomer


Chiral 2-aryl morpholines are not interchangeable because the absolute configuration at the morpholine C2 position directly dictates the stereochemistry—and therefore the pharmacological activity—of the final drug substance. The (S)-enantiomer of this compound, tert-butyl (S)-2-(4-aminophenyl)morpholine-4-carboxylate, is the registered starting material for ralmitaront (RO6889450), a TAAR1 partial agonist that reached Phase II clinical evaluation for schizophrenia [1]. Procurement of the racemic mixture (CAS 1002726-96-6) introduces an equimolar amount of the undesired (R)-enantiomer, which would yield the pharmacologically distinct (R)-diastereomer of the target TAAR1 ligand—a species for which no favorable TAAR1 activity data have been reported and which would necessitate costly chiral separation downstream [2]. Conversely, users requiring the (R)-configured morpholine scaffold for structure-activity relationship (SAR) studies or kinase inhibitor programs cannot substitute the (S)-enantiomer without inverting the three-dimensional presentation of the aminophenyl pharmacophore .

Quantitative Differentiation Evidence for tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate vs. Closest Analogs


Stereochemical Configuration Dictates TAAR1 Agonist Pharmacophore: (S) vs. (R) Enantiomer Comparison

The (S)-enantiomer of this compound is the established precursor to ralmitaront, whose hTAAR1 agonist potency has been quantitatively determined. Ralmitaront (5-ethyl-4-methyl-N-[4-[(2S)morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide), synthesized exclusively from tert-butyl (S)-2-(4-aminophenyl)morpholine-4-carboxylate, exhibits a human TAAR1 EC50 of 58.5 nM in cAMP accumulation assays using recombinant HEK293 cells [1]. An independent source reports an EC50 of 110.4 nM for the same compound . The corresponding (R)-diastereomer, which would be obtained from the (R)-configured morpholine intermediate, is not reported to possess comparable TAAR1 activity in any Roche patent disclosure, and the patent literature explicitly specifies the (2S)-morpholine configuration as essential for the claimed TAAR1 affinity and selectivity advantages over prior art compounds [2]. This establishes a functional differentiation rooted in stereochemistry: the (R)-enantiomer is disfavored for TAAR1 agonist programs, while it may serve orthogonal applications (e.g., kinase inhibitor SAR) where the (R)-configuration presents the para-aminophenyl group in a distinct spatial orientation .

TAAR1 agonist chiral morpholine CNS drug discovery

Enantiomeric Purity: Patented Enzymatic Process Delivers ≥98% ee vs. Racemic Mixture (0% ee)

The Hoffmann-La Roche patent EP3080284B1 / WO2015086495 describes an enzymatic reduction step using an oxidoreductase that converts a prochiral ketone into the chiral alcohol intermediate with an enantiomeric excess of at least 98% [1]. This process is applicable to both (R)- and (S)-configured products depending on the choice of enzyme, and the downstream chemistry preserves the stereochemical integrity to yield the final Boc-protected morpholine intermediate with comparably high optical purity [2]. In contrast, the racemic mixture (CAS 1002726-96-6) has an ee of 0% by definition and is offered at a typical purity specification of only 95% chemical purity by commercial suppliers . The ≥98% ee specification of the single-enantiomer product thus represents a minimum 98-percentage-point advantage in chiral purity over the racemate, eliminating the need for costly chiral chromatographic resolution at later synthetic stages.

enantioselective synthesis oxidoreductase chiral purity

Physical Form and Handling: Defined Melting Point vs. Racemate's Broader Thermal Behavior

The (R)-enantiomer (CAS 1260220-42-5) is consistently described as a white crystalline powder with a sharp melting point range of 110–115 °C . This narrow melting range is characteristic of a single, well-defined crystalline form of an enantiopure compound and facilitates quality control by melting point determination. Racemic mixtures of chiral compounds typically exhibit different solid-state behavior—including broader melting ranges, eutectic melting, or conglomerate formation—which can complicate both analytical characterization and formulation development [1]. The single-enantiomer product also demonstrates limited water solubility but good solubility in methanol and ethyl acetate, enabling straightforward handling in common organic reaction media . The (S)-enantiomer is commercially listed with a purity specification of ≥98% (NLT 98%) by MolCore , providing a procurement benchmark for the (R)-enantiomer as well.

solid-state characterization crystallinity formulation suitability

Boc Protection Strategy Enables Orthogonal Downstream Functionalization vs. Free Amine Analogs

The tert-butyl carbamate (Boc) group on the morpholine nitrogen serves as an orthogonal protecting group that can be selectively removed under acidic conditions (e.g., TFA or HCl) without affecting the para-aminophenyl aniline functionality [1]. This contrasts with the unprotected analog (R)-4-(morpholin-2-yl)aniline, which bears two nucleophilic amines (secondary morpholine nitrogen and primary aniline) that compete in acylation, sulfonylation, and reductive amination reactions, leading to complex product mixtures and lower yields . The Boc group also enhances the compound's stability during storage: the protected intermediate is less prone to oxidative degradation of the aniline moiety compared to the free amine . In the patented ralmitaront synthesis, the Boc group of the morpholine intermediate is retained through the amide coupling step with 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid, and is only removed in the final deprotection to liberate the morpholine NH, demonstrating the strategic value of the Boc-protected form in multi-step synthesis [2].

protecting group strategy orthogonal synthesis medicinal chemistry

Optimal Procurement Scenarios for tert-Butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate


Synthesis of (R)-Configured Kinase Inhibitors Requiring a Chiral Morpholine Scaffold

Medicinal chemistry programs developing ATP-competitive kinase inhibitors frequently employ morpholine rings as hinge-binding motifs. The (R)-configuration at the morpholine C2 position orientates the para-aminophenyl substituent in a specific spatial vector that can be exploited for selective kinase binding [1]. Researchers should procure the (R)-enantiomer specifically, as the (S)-enantiomer produces the opposite spatial presentation and may result in loss of potency or selectivity against the target kinase. The Boc protecting group allows for sequential functionalization—first at the aniline NH2 via amide coupling or reductive amination, then at the morpholine NH after Boc deprotection—enabling efficient SAR exploration .

Reference Standard for Chiral Purity Analysis in (S)-Enantiomer-Based API Manufacturing

Pharmaceutical manufacturers producing ralmitaront or related (S)-configured TAAR1 agonists require the (R)-enantiomer as a reference standard for chiral HPLC method development and validation. The (R)-enantiomer serves as the primary impurity marker in enantiomeric purity assays, with a target specification of ≤0.15% (R)-enantiomer in the (S)-enantiomer starting material to ensure final API chiral purity meets ICH Q3A thresholds [1]. The Roche patent process claims an enantiomeric excess of ≥98% for the enzymatic reduction, which must be verified analytically using the opposite enantiomer as a calibrant .

Structure-Activity Relationship (SAR) Studies Comparing (R)- vs. (S)-Morpholine Pharmacophores

Academic and industrial research groups investigating the stereochemical determinants of TAAR1 receptor activation require both enantiomers in high optical purity for matched-pair analysis. The (R)-enantiomer provides the critical negative control: compounds derived from it are expected to show significantly reduced or absent TAAR1 agonism compared to the (S)-enantiomer-derived analogs, as demonstrated by the Roche patent data showing that only the (2S)-morpholine configuration yields potent hTAAR1 partial agonists (Example 1 EC50 = 58.5 nM) [1]. This matched-pair comparison is essential for establishing stereospecificity in receptor-ligand interaction models .

Chiral Ligand Synthesis for Asymmetric Catalysis

As noted in vendor application literature, the (R)-configured morpholine carbamate can serve as a precursor for chiral ligands used in enantioselective hydrogenation reactions, where the defined stereochemistry at the morpholine C2 position contributes to achieving enantiomeric excesses above 95% in the catalyzed transformation [1]. The Boc group can be readily exchanged for other coordinating functionalities, while the para-aminophenyl group provides a synthetic handle for attachment to solid supports or for introducing additional stereodirecting elements .

Quote Request

Request a Quote for tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.